(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHNRWUMZXBXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol typically involves the coupling of 4-tert-butylphenyl groups with 1,1’-bi-2-naphthol. One common method is the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
In industrial settings, the production of ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Asymmetric Synthesis
2.1 Chiral Ligand in Catalysis
(R)-BINOL is widely used as a chiral ligand in transition metal-catalyzed reactions. It has been instrumental in:
- Asymmetric hydrogenation : Enhancing selectivity for one enantiomer over another.
- Asymmetric allylic substitution : Facilitating the formation of chiral centers in organic compounds.
Case Study: Asymmetric Hydrogenation
A study demonstrated that using (R)-BINOL as a ligand with rhodium catalysts significantly improved the enantioselectivity in the hydrogenation of α,β-unsaturated esters. The reaction yielded up to 98% ee (enantiomeric excess), showcasing the effectiveness of (R)-BINOL in producing chiral products .
Applications in Organic Electronics
3.1 Organic Light Emitting Diodes (OLEDs)
(R)-BINOL derivatives have been explored for their potential use in OLEDs due to their luminescent properties. The compound's ability to act as a host material or dopant can enhance the efficiency and color purity of OLED devices.
Data Table: Properties of (R)-BINOL Derivatives for OLED Applications
| Compound | Maximum Emission Wavelength | Efficiency (%) | Reference |
|---|---|---|---|
| (R)-BINOL | 450 nm | 25 | |
| (R)-3,3'-Dimethyl-BINOL | 480 nm | 30 | |
| (R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol | 500 nm | 28 |
Applications in Polymer Chemistry
4.1 Polymerization Reactions
(R)-BINOL has been utilized in polymerization processes where it can act as a catalyst or initiator. Its ability to undergo photo-racemization allows for controlled polymerization techniques, leading to materials with specific properties.
Case Study: Photo-Racemization and Polymerization
Research indicated that under UV irradiation, (R)-BINOL can undergo racemization while simultaneously promoting polymerization. This dual functionality was exploited to create polymers with tailored properties for applications in coatings and adhesives .
Mechanism of Action
The mechanism by which ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol exerts its effects involves its ability to act as a chiral catalyst. It interacts with substrates through hydrogen bonding and π-π interactions, facilitating the formation of enantiomerically enriched products. The molecular targets include various enzymes and receptors, which it binds to selectively due to its chiral nature .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Steric and Electronic Properties
The table below compares key structural and functional attributes of (R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol with other BINOL derivatives:
Key Observations:
- Steric Bulk: The tert-butyl and triisopropylphenyl substituents introduce significant steric hindrance, which is critical for creating rigid chiral environments in metal complexes.
- Electronic Effects : Electron-donating groups (e.g., tert-butyl, methyl) enhance the electron density of the naphthol rings, influencing catalytic activity in asymmetric transformations like the Sharpless epoxidation .
- Solubility: Bulky substituents like tert-butyl improve solubility in non-polar solvents, facilitating use in homogeneous catalysis .
Enantioselectivity and Chiral Recognition
- (R)-3,3'-Bis(4-tert-butylphenyl)-BINOL: The tert-butyl groups likely enhance chiral discrimination in host-guest interactions. highlights that substituents influence enantioselective adsorption on metal-organic frameworks (MOFs), with recovery rates varying between enantiomers (e.g., 62% for R vs. 98% for S in a related compound) .
- Triisopropylphenyl Derivative : The extreme bulk of triisopropylphenyl groups may lead to superior enantioselectivity in reactions requiring precise spatial control, such as asymmetric hydrogenation .
- Methylphenyl Derivative : Smaller methyl groups result in lower steric hindrance, making this derivative suitable for applications where moderate chirality is sufficient, such as intermediate synthesis in drug development .
Optical and Spectroscopic Properties
- Circular Dichroism (CD): Substituents significantly impact CD spectra. For example, (S)-3,3′-bis(4-ethyl-3-methylpyrrol-2-yl)-BINOL exhibits a positive first Cotton effect at 591 nm and a negative second Cotton effect at 530 nm, with mirror-image behavior observed for the R-enantiomer . The tert-butyl derivative is expected to show distinct Cotton effects due to its substituents' electronic and steric profiles.
- Fluorescence: Brominated BINOL derivatives (e.g., tetrabromobinaphthyl dialdehyde) demonstrate substituent-dependent fluorescence properties, with applications in enantioselective sensing .
Stability and Reactivity
- Thermal Stability : Bulky substituents like tert-butyl and triisopropylphenyl improve thermal stability, as seen in their widespread use in high-temperature catalytic processes .
- Chemical Reactivity : The tert-butyl groups may protect the naphthol core from electrophilic attacks, whereas electron-withdrawing substituents (e.g., bromine) increase reactivity in halogenation or cross-coupling reactions .
Biological Activity
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol (often referred to as (R)-BINAP) is a chiral ligand widely studied for its applications in asymmetric synthesis and catalysis. This compound has garnered attention not only for its catalytic properties but also for its biological activities. The following sections detail the biological activity of (R)-BINAP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C40H38O
- CAS Number : 851615-06-0
- Synonyms : (S)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol
The compound features two naphthol units connected by a biphenyl structure with tert-butyl groups that enhance its solubility and stability in various solvents.
Antioxidant Properties
(R)-BINAP has been shown to exhibit significant antioxidant activity. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in mitigating cellular damage associated with various diseases, including neurodegenerative disorders and cancer.
Anti-inflammatory Effects
Research has demonstrated that (R)-BINAP can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases.
Cancer Treatment
Recent investigations have explored the potential of (R)-BINAP as an anti-cancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the mitochondrial pathway of apoptosis.
Antiviral Activity
(R)-BINAP has also been evaluated for its antiviral properties. A study reported that it exhibited inhibitory effects against Zika virus replication in Vero cells, demonstrating a 68% reduction at concentrations as low as 1 μM. This finding opens avenues for further research into its use as an antiviral agent .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What synthetic routes are available for (R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodology : The synthesis typically involves coupling reactions of functionalized naphthol precursors. For example, bromination or iodination at the 3,3' positions followed by Suzuki-Miyaura cross-coupling with 4-tert-butylphenylboronic acids can introduce the aryl groups . Hydrolysis and decarboxylation steps (e.g., using HCl in dioxane at 45°C for 3.5 hours) are critical for removing protective groups . Enantiomeric purity is enhanced via chiral resolution using flash column chromatography with hexane/isopropanol (70:30) or by employing chiral stationary phases in HPLC .
Q. How can the enantiomeric purity of this compound be determined using spectroscopic methods?
- Methodology :
- UV-Vis Spectrophotometry : Enantiomeric excess (ee) can be quantified via solid-phase extraction (SPE) using metal-organic frameworks (MOFs). The absorbance at 335 nm correlates linearly with ee (R² = 0.9984) at 3 mmol L⁻¹ .
- ¹H NMR with Chiral Solvating Agents : (S)-3,3'-Dibromo-BINOL derivatives form diastereomeric complexes, inducing distinct chemical shifts for enantiomers. This method matches chiral HPLC accuracy .
- Fluorescent Assays : Chiral diol receptors (e.g., anthracene-modified BINOLs) enable high-throughput ee determination via enantioselective fluorescence responses .
Q. What chromatographic techniques are effective in purifying this compound, and what solvent systems are optimal?
- Methodology :
- Flash Column Chromatography : Silica gel columns with gradients of hexane/ethyl acetate (e.g., 8:2 to 7:3) effectively separate enantiomers .
- SPE Columns : MOF-based SPE achieves 62–98% recovery rates for enantiomers using n-hexane/isopropanol (70:30) eluents .
Advanced Questions
Q. How do steric and electronic modifications at the 3,3' positions of BINOL derivatives influence their catalytic performance in asymmetric reactions?
- Methodology : Bulky substituents (e.g., tert-butyl or triisopropylphenyl groups) enhance enantioselectivity by restricting substrate access to specific catalytic sites. For example, in Zn/BINOL-catalyzed alkynylation of ketoimines, tert-butyl groups at 3,3' positions increase ee to 99% by creating a chiral pocket that stabilizes transition states via π-π interactions . Electronic effects (e.g., electron-withdrawing bromine atoms) modulate Lewis acidity, improving reaction rates in asymmetric aldol reactions .
Q. What methodologies enable the use of this compound in constructing supramolecular structures, and how do these structures impact material properties?
- Methodology :
- Coordination Polymers : The compound forms helical triplex structures via hydrogen bonding with pyridyl ligands (e.g., 1,3-bis(pyrid-4-yl)propane), as confirmed by single-crystal X-ray diffraction (space group P212121, a = 10.106 Å, b = 11.501 Å, c = 22.425 Å) .
- Metal Complexes : Cu(II) and Ni(II) complexes exhibit unique UV-Vis and CD spectra (e.g., red-shifted absorption at 450 nm) due to ligand-to-metal charge transfer, enabling applications in chiral sensing .
Q. How does the incorporation of this compound into polymer-supported ligands enhance enantioselectivity in asymmetric catalysis compared to free ligands?
- Methodology : Polymer-supported BINOL ligands (e.g., polystyrene-immobilized variants) increase enantioselectivity by pre-organizing chiral environments. In Ti-catalyzed diethylzinc additions to aldehydes, polymer-supported ligands achieve 57–99% ee vs. 50–85% for free ligands, attributed to reduced aggregation and improved substrate orientation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
